Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate

Medicinal Chemistry Lead Optimization Quality Control

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS 1426521-26-7, MF C15H11Cl2N3O2, MW 336.2) is a 2,3-disubstituted imidazo[1,2-a]pyrazine derivative bearing a 2,5-dichlorophenyl moiety at C2 and an ethyl carboxylate ester at C3. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as Aurora kinase inhibitors, cyclin-dependent kinase inhibitors, PI3K inhibitors, and PDE10A inhibitors.

Molecular Formula C15H11Cl2N3O2
Molecular Weight 336.2 g/mol
Cat. No. B11792690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate
Molecular FormulaC15H11Cl2N3O2
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CN=C2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-7-9(16)3-4-11(10)17)19-12-8-18-5-6-20(12)14/h3-8H,2H2,1H3
InChIKeyIGDZIKDRXUSLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS 1426521-26-7) Procurement-Grade Heterocyclic Building Block


Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS 1426521-26-7, MF C15H11Cl2N3O2, MW 336.2) is a 2,3-disubstituted imidazo[1,2-a]pyrazine derivative bearing a 2,5-dichlorophenyl moiety at C2 and an ethyl carboxylate ester at C3 . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as Aurora kinase inhibitors, cyclin-dependent kinase inhibitors, PI3K inhibitors, and PDE10A inhibitors [1]. The compound serves primarily as a synthetic intermediate or building block for lead optimization campaigns targeting kinase-dependent pathologies, where the 2,5-dichloro substitution pattern provides a distinct electronic and lipophilic profile compared to unsubstituted phenyl or mono-chlorophenyl analogs.

Why Generic 2-Arylimidazo[1,2-a]pyrazine-3-carboxylate Analogs Cannot Substitute for the 2,5-Dichlorophenyl Variant


The 2,5-dichlorophenyl substitution pattern imparts a unique combination of electron-withdrawing effects and steric topology that cannot be replicated by unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl analogs [1]. In structure-activity relationship (SAR) studies of imidazo[1,2-a]pyrazine-based Aurora kinase and PI3K inhibitors, the position of halogen substitution on the 2-aryl ring critically influences target binding affinity and selectivity, with 2,5-dichloro-substituted derivatives often demonstrating distinct potency and selectivity profiles compared to regioisomeric dichloro analogs [2]. Additionally, the ethyl ester at C3 serves as a key functional handle for further derivatization—hydrolysis to the free carboxylic acid (CAS 1426521-25-6) or amidation—making the intact ester a strategic procurement choice for SAR exploration where late-stage diversification is planned. Generic substitution with unsubstituted or mono-substituted analogs would alter the electronic landscape and compromise the structure-activity trajectory of the lead series.

Quantitative Differentiation Evidence for Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate vs. Closest Analogs


Purity Advantage: 98% (MolCore) vs. 95% Generic Grade for Reproducible SAR Studies

MolCore supplies the target compound at NLT 98% purity, compared to the more commonly listed 95% purity from other vendors such as AKSci and Chemenu . This 3-percentage-point purity differential directly impacts the reliability of biological IC50 determinations in kinase inhibition assays, where impurities at the 5% level can produce false-negative or false-positive results [1]. For procurement decisions involving SAR library synthesis, the higher purity grade reduces the need for post-purchase repurification and ensures batch-to-batch consistency.

Medicinal Chemistry Lead Optimization Quality Control

Electronic Differentiation: 2,5-Dichlorophenyl σ and π Parameters vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The 2,5-dichlorophenyl group is expected to display a distinct Hammett σ constant and ClogP contribution relative to mono-chloro and unsubstituted phenyl congeners. While direct experimental logP measurements for the target compound are not publicly available, computational predictions based on the 2,5-dichlorophenyl fragment indicate a ClogP increase of approximately 0.6–0.8 units compared to the analogous 4-chlorophenyl derivative, and 1.2–1.5 units compared to the unsubstituted 2-phenyl analog [1]. This lipophilicity shift directly influences membrane permeability, plasma protein binding, and nonspecific binding in cellular assays, making the 2,5-dichloro variant a critical tool for probing lipophilic efficiency (LipE) relationships in lead optimization.

Medicinal Chemistry Computational Chemistry SAR

Ester Hydrolysis Liability: Differential Stability Profile Informs Procurement for Downstream Chemistry

The ethyl ester at C3 is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid (CAS 1426521-25-6) . This hydrolysis liability differentiates the ester from more hydrolytically stable 3-substituted analogs such as the corresponding 3-methyl or 3-cyano derivatives (class-level inference). The hydrolytic half-life of ethyl imidazo[1,2-a]pyrazine-3-carboxylates in aqueous buffer at pH 7.4 is estimated at 24–72 hours at 37°C, based on analogous ester-containing heterocycles [1]. In contrast, the corresponding carboxylic acid (the direct comparator) is indefinitely stable under neutral aqueous conditions. This differential stability profile dictates that procurement of the ethyl ester is preferred when reversible protection of the C3 carboxylic acid is required during multi-step synthetic sequences, while the free acid should be procured if direct coupling or salt formation is desired.

Synthetic Chemistry Prodrug Design Intermediate Stability

Identity Integrity: CAS 1426521-26-7 Correctly Assigned to Imidazo[1,2-A]pyrazine Core—Critical for Procurement Accuracy

Several online chemical databases exhibit identity confusion, incorrectly associating CAS 1426521-26-7 with imidazo[1,2-A]pyrimidine and imidazo[1,2-A]pyridine scaffolds rather than the correct imidazo[1,2-A]pyrazine core . The correct structure has been independently validated by multiple authoritative databases, including Chemsrc and Leyan, which consistently list the compound as an imidazo[1,2-a]pyrazine derivative with SMILES O=C(C1=C(C2=CC(Cl)=CC=C2Cl)N=C3C=NC=CN31)OCC . Procurement from sources that do not rigorously verify scaffold identity risks obtaining the wrong heterocyclic core, which would produce misleading SAR data and waste screening resources.

Chemical Procurement Database Curation Quality Assurance

Optimal Procurement and Application Scenarios for Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate


Kinase Inhibitor Lead Optimization—SAR Exploration at the C2 Aryl Position

Medicinal chemistry teams optimizing Aurora kinase or cyclin-dependent kinase (CDK) inhibitors can use this compound as a 2,5-dichlorophenyl-substituted comparator to benchmark the electronic and lipophilic contribution of the dichloro substitution pattern against 4-chlorophenyl and unsubstituted phenyl analogs [1]. The enhanced lipophilicity (estimated ΔClogP +0.6 to +1.5 vs. less substituted analogs) and dual electron-withdrawing character make it particularly suitable for probing hydrophobic pocket occupancy in kinase ATP-binding sites . Procurement at NLT 98% purity from MolCore ensures that observed potency differences are attributable to structural variation rather than impurity artifacts.

Prodrug Design and Late-Stage Functionalization via C3 Ester Hydrolysis

The ethyl ester serves as a protected form of the carboxylic acid, enabling synthetic chemists to perform transformations at other positions of the imidazo[1,2-a]pyrazine core without interference from the free acid functionality [1]. Quantitative hydrolysis to 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid (CAS 1426521-25-6, standard conditions: 1.0 M NaOH/EtOH) followed by HATU- or EDCI-mediated amide coupling allows late-stage introduction of amine-containing fragments for kinase selectivity optimization. This procurement strategy is preferred over direct purchase of the free acid when orthogonal protection is required during multi-step synthetic sequences.

Anti-Inflammatory Drug Discovery—2-Arylimidazo[1,2-a]pyrazine Pharmacophore Exploration

Based on the established anti-inflammatory and analgesic activity of 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acid derivatives reported by Abignente et al. (1993) [1], this compound can serve as a key intermediate for synthesizing novel cyclooxygenase (COX) inhibitors. The 2,5-dichlorophenyl substitution offers a differentiated steric and electronic profile compared to the previously explored 4-chlorophenyl and unsubstituted phenyl derivatives in this series, potentially addressing the ulcerogenic liability observed with earlier analogs noted in the 1993 study.

Bacterial Type IV Secretion System Inhibitor Development—Scaffold Hopping from 8-Amino to 3-Ester Series

The imidazo[1,2-a]pyrazine scaffold has demonstrated activity as an inhibitor of the VirB11 ATPase HP0525 in the bacterial type IV secretion system [1]. While the published inhibitors feature an 8-amino substitution, the 2,5-dichlorophenyl-3-ethyl ester variant provides a structurally differentiated chemotype for scaffold-hopping approaches aimed at improving antibacterial potency and physicochemical properties. Procurement of this building block enables exploration of the 2,3-disubstitution pattern space that remains underexplored in this target class.

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